molecular formula C13H14N4 B194708 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine CAS No. 853792-81-1

1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine

Cat. No.: B194708
CAS No.: 853792-81-1
M. Wt: 226.28 g/mol
InChI Key: OWBUYSQOBLYANO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine is the Toll-like receptor 7/8 (TLR7/8) . TLR7/8 are part of the innate immune system and play a crucial role in the recognition of microbial pathogens and the initiation of immune responses.

Mode of Action

This compound acts as a positive allosteric modulator of the A3 adenosine receptor . It interacts with its target, TLR7/8, leading to the activation of these receptors . This interaction results in the stimulation of immune responses.

Result of Action

The activation of TLR7/8 by this compound leads to the stimulation of immune responses. This can result in antiviral effects, as suggested by the compound’s potential use as an intermediate in the synthesis of antiviral agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with 1-propylimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine is unique due to its specific substitution pattern, which confers distinct biological activities. Its propyl group at the N1 position and amino group at the C4 position are critical for its interaction with TLR7 and its subsequent immunomodulatory effects .

Properties

IUPAC Name

1-propylimidazo[4,5-c]quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-2-7-17-8-15-11-12(17)9-5-3-4-6-10(9)16-13(11)14/h3-6,8H,2,7H2,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBUYSQOBLYANO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459101
Record name 1H-Imidazo[4,5-c]quinolin-4-amine, 1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853792-81-1
Record name 1H-Imidazo[4,5-c]quinolin-4-amine, 1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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